molecular formula C35H54N10O9 B12630109 L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 918424-36-9

L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine

Katalognummer: B12630109
CAS-Nummer: 918424-36-9
Molekulargewicht: 758.9 g/mol
InChI-Schlüssel: ZGGUWVNIWJLAKR-BIVGDOEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic peptide featuring a sequence of L-valine, L-proline, L-tyrosine, L-proline, L-glutamine, and a modified L-ornithine residue with an N⁵-(diaminomethylidene) substitution. The diaminomethylidene group at the N⁵ position of ornithine introduces unique biochemical properties, including enhanced stability against enzymatic degradation and altered binding affinities to metal ions or enzymes .

Eigenschaften

CAS-Nummer

918424-36-9

Molekularformel

C35H54N10O9

Molekulargewicht

758.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C35H54N10O9/c1-19(2)28(37)33(52)45-17-5-8-26(45)31(50)43-24(18-20-9-11-21(46)12-10-20)32(51)44-16-4-7-25(44)30(49)41-22(13-14-27(36)47)29(48)42-23(34(53)54)6-3-15-40-35(38)39/h9-12,19,22-26,28,46H,3-8,13-18,37H2,1-2H3,(H2,36,47)(H,41,49)(H,42,48)(H,43,50)(H,53,54)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1

InChI-Schlüssel

ZGGUWVNIWJLAKR-BIVGDOEESA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N

Kanonische SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the predominant method for synthesizing peptides due to its efficiency and ability to produce high-purity compounds. The process typically involves:

  • Resin Selection : A suitable resin is chosen based on the desired properties of the final peptide.

  • Amino Acid Coupling : Protected amino acids are sequentially coupled to the resin-bound peptide chain using coupling reagents such as HATU or DIC in the presence of a base like DIPEA.

  • Deprotection Steps : After each coupling step, protecting groups (e.g., Fmoc or Boc) are removed to expose the amino group for the next coupling.

  • Cleavage from Resin : Once the peptide chain is fully assembled, it is cleaved from the resin using a cleavage cocktail (e.g., TFA with scavengers).

  • Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC).

This method allows for precise control over the sequence and structure of the peptide, making it ideal for complex peptides like this compound.

Solution-Phase Synthesis

While less common than SPPS for peptides, solution-phase synthesis can be employed for smaller peptides or specific applications:

  • Amino Acid Activation : Amino acids are activated using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Sequential Coupling : The activated amino acids are added sequentially under controlled conditions to form peptide bonds.

  • Purification : Similar to SPPS, purification is performed using HPLC after synthesis.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of SPPS and solution-phase synthesis:

Feature Solid-Phase Peptide Synthesis (SPPS) Solution-Phase Synthesis
Efficiency High Moderate
Purity of Product Generally higher Variable
Scalability Limited by resin capacity More scalable
Complexity Handling Excellent for complex sequences May struggle with complex peptides
Time Requirement Time-consuming due to multiple steps Generally faster

Research Findings on Biological Activity

Research indicates that this compound exhibits various biological activities due to its unique structure:

  • Enzyme Interaction : Studies show that this compound can interact with specific enzymes, potentially modulating their activity through binding interactions.

  • Therapeutic Potential : Its structure suggests potential applications in drug design, particularly in targeting protein interactions involved in disease mechanisms.

Analyse Chemischer Reaktionen

Types of Reactions

L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Wissenschaftliche Forschungsanwendungen

The compound exhibits several biological activities that can be leveraged for therapeutic purposes:

Immunomodulation

Research indicates that peptides similar to L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine can modulate immune responses. For instance, glutamine supplementation has been associated with improved lymphocyte activation and reduced nosocomial infections in critically ill patients. The structural features of this peptide may enhance its immunomodulatory effects.

Nutritional Support

The composition of this peptide suggests potential benefits in nutritional therapies, particularly for patients undergoing treatments like chemotherapy or radiotherapy. Studies have shown that glutamine-containing formulas can improve nutritional status and quality of life in cancer patients.

Antioxidant Properties

The presence of multiple amino acids in the structure may confer antioxidant properties, which could be beneficial in reducing oxidative stress associated with various diseases.

Case Studies

Several studies highlight the effectiveness of this compound and similar peptides in clinical settings:

StudyPopulationInterventionOutcomeFindings
Study 1Critically ill patients (n=28)Glutamine-enriched parenteral nutritionNosocomial infectionsReduced infections (14 vs 25 episodes)
Study 2Cancer patients (n=40)L-Valyl-L-prolyl-L-tyrosyl supplementationNutritional status & Quality of LifeImproved scores and reduced treatment-related toxicities

Immunology

Peptides like this compound are being investigated for their potential to enhance immune function, particularly in patients with compromised immune systems.

Clinical Nutrition

This compound is being explored as a nutritional supplement to support recovery in patients undergoing intensive medical treatments, such as cancer therapies.

Pharmacology

Research is ongoing into the pharmacological properties of this peptide, including its potential role as an adjunct therapy in various diseases characterized by inflammation or oxidative stress.

Wirkmechanismus

The mechanism of action of L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine would depend on its specific interactions with molecular targets. Typically, peptides can bind to receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Ornithine Residues

(a) L-Threonyl-L-lysyl-L-prolyl-L-lysyl-L-threonyl-L-lysyl-L-prolyl-N⁵-(diaminomethylene)-L-ornithine
  • Structure: Shares the N⁵-(diaminomethylene)-L-ornithine modification but differs in the peptide backbone, substituting valine, tyrosine, and glutamine with threonine, lysine, and lysine repeats.
  • However, the absence of aromatic tyrosine may reduce affinity for hydrophobic binding pockets .
(b) Unmodified L-Ornithine Derivatives
  • Example: L-Ornithine itself is a key urea cycle intermediate. Unlike the target compound, it lacks the peptide backbone and diaminomethylidene group, making it more susceptible to rapid metabolism by arginase and ornithine decarboxylase (ODC) .
  • Metabolic Impact: Unmodified L-ornithine is directly involved in polyamine synthesis (e.g., putrescine, spermine) and mitochondrial dysfunction in pancreatic pathologies . The diaminomethylidene modification in the target compound likely disrupts these pathways, altering its metabolic fate.

Peptides with Proline-Rich Sequences

(a) t-Butyl N-(4-propargylaminobenzoyl)-γ-oligo(L-glutamate)s
  • Structure: Features a propargylaminobenzoyl-glutamate backbone but lacks the ornithine modification and aromatic tyrosine.
  • Functional Contrast: The propargyl group enables click chemistry applications, whereas the target compound’s diaminomethylidene group may favor coordination with metal ions or enzymatic active sites .
(b) L-Prolyl-L-ornithine Derivatives in Enzyme Engineering
  • Example: Enzymes like CfaL selectively acylate L-ornithine at the α-amino group without side-chain protection. The target compound’s N⁵ modification may interfere with such enzymatic recognition, limiting its utility in biocatalytic synthesis compared to unmodified ornithine .

Pharmacokinetic and Stability Profiles

  • Metabolic Stability: The proline-rich sequence and diaminomethylidene group enhance resistance to proteolytic degradation compared to linear peptides like L-threonyl-L-lysyl-L-prolyl...-ornithine .
  • Bioavailability : The tyrosine residue may improve membrane permeability via aromatic interactions, whereas lysine-rich analogues rely on charge-mediated transport .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Key Structural Features Metabolic Pathways Affected Stability Against Degradation
Target Compound Proline-rich, N⁵-diaminomethylidene ornithine Urea cycle (inhibited), ROS pathways High (protease-resistant)
L-Threonyl-L-lysyl...-ornithine Lysine-rich, N⁵-diaminomethylene ornithine Polyamine synthesis Moderate
Unmodified L-Ornithine Free amino acid Urea cycle, mitochondrial ROS Low (rapidly metabolized)

Biologische Aktivität

L-Valyl-L-prolyl-L-tyrosyl-L-prolyl-L-glutaminyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C59H82N14O13
  • Molecular Weight : 1195.3684 g/mol
  • CAS Number : 75808-67-2

Research indicates that peptides like this compound may exert their biological effects through several mechanisms:

  • Angiotensin-Converting Enzyme (ACE) Inhibition : Similar peptides have been studied for their ability to inhibit ACE, which plays a crucial role in regulating blood pressure. For instance, the tripeptides L-valyl-L-prolyl-L-proline (VPP) and L-isoleucyl-L-prolyl-L-proline (IPP) exhibit significant ACE inhibitory activity, suggesting that this compound may share similar properties .
  • Reproductive Health Impact : Studies on related peptides have assessed their effects on reproductive capabilities in animal models. For example, the administration of tripeptides showed no adverse effects on fertility or developmental outcomes in rats, indicating a potential safety profile for similar compounds .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
ACE InhibitionPotential to lower blood pressure
Reproductive SafetyNo adverse effects on fertility in animal studies
Developmental ImpactNo teratogenic effects observed

Case Studies

  • Hypertensive Rat Model : In studies involving hypertensive rats, the administration of fermented milk containing VPP and IPP resulted in significant reductions in systolic blood pressure. This suggests that similar peptides could be effective in managing hypertension .
  • Human Clinical Trials : Clinical trials evaluating the effects of VPP and IPP on blood pressure in humans have yielded mixed results. While some studies indicated no significant impact on normotensive individuals, others demonstrated a notable decrease in blood pressure among mildly hypertensive subjects, highlighting the potential therapeutic applications of these peptides .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.